4-Methoxybenzylamine
Overview
Description
4-Methoxybenzylamine is an organic compound that belongs to the class of benzylamines with a methoxy group attached to the benzene ring. It's of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.
Synthesis Analysis
Synthesis of similar compounds, like vanillin, which is 4-hydroxy-3-methoxybenzaldehyde, involves several methods that might be relevant for synthesizing 4-Methoxybenzylamine. The synthesis method is crucial for determining the purity and yield of the compound. A promising and practical synthesis method for vanillin, which shares a part of its structure with 4-Methoxybenzylamine, has been proposed, indicating various synthetic routes could be explored for 4-Methoxybenzylamine as well (Tan Ju & Liao Xin, 2003).
Scientific Research Applications
Protection in Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) reported the use of the 4-methoxybenzyl group for protecting the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This protection can be rapidly removed with triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).
Amidine Protection for Library Synthesis : Bailey et al. (1999) found 4-methoxybenzyl-4-nitrophenylcarbonate suitable for N-protection of amidinonaphthol, which is crucial for the multiparallel solution phase synthesis of substituted benzamidines (C. Bailey, Emma L. Baker, Judy F Hayler, & P. Kane, 1999).
Benzylation of Alcohols and Phenols : According to Carlsen (1998), N-(4-methoxybenzyl)-o-benzenedisulfonimide effectively benzylates alcohols and phenols, resulting in 4-methoxybenzyl ethers and primary alkylamines (P. Carlsen, 1998).
Psychoactive Substance Research : Abiedalla et al. (2021) studied N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which show potential as novel psychoactive substances due to their structural similarities to amphetamine and NBOMe drugs (Y. Abiedalla, Ahmad J. Almalki, J. Deruiter, & C. Clark, 2021).
Anticancer Activity : Lawrence et al. (2001) reported that Combretastatin A-4-like ethers exhibit potential anticancer activity, with 2-Methoxy-5-(3',4',5'-trimethoxyphenoxymethyl)phenol showing significant activity and G2/M cell cycle arrest (N. Lawrence, D. Rennison, M. Woo, A. McGown, & J. Hadfield, 2001).
Antibacterial Activity : Montes et al. (2016) conducted an antimicrobial evaluation of cinnamic and benzoic haloamides, finding that a synthesized compound shows promising antibacterial activity (Ricardo Carneiro Montes, T. S. Freitas, M. S. Costa, Fern, A. Oliveira, F. Campina, A. R. Ferreira, S. Ferreira, Henrique Douglas Melo, C. S. Dias, & Damião Pergentino de Sousa, 2016).
Safety And Hazards
4-Methoxybenzylamine causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
(4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPURXSQCKYKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062371 | |
Record name | 4-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methoxybenzylamine | |
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URL | https://haz-map.com/Agents/20059 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Methoxybenzylamine | |
CAS RN |
2393-23-9 | |
Record name | 4-Methoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6QLM4NWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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